molecular formula C20H16BrN3OS B11534859 2-Amino-1-(4-bromophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(4-bromophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11534859
M. Wt: 426.3 g/mol
InChI Key: RUXJZDXAYJDAKT-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: 2-Amino-1-(4-bromophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

    Structure: It consists of a hexahydroquinoline core fused with a thiophene ring and a cyano group.

    Functional Groups:

Preparation Methods

Synthetic Routes::

    Oxadiazole Formation:

Industrial Production:: While specific industrial methods for this compound are not widely documented, the synthetic routes mentioned above can serve as starting points for scale-up.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Scaffold for designing novel heterocyclic compounds.

    Biology: Potential bioactive agents due to diverse functional groups.

    Medicine: Investigate antibacterial, antifungal, or antiviral properties.

    Industry: Explore applications in materials science or catalysis.

Mechanism of Action

    Targets: Interaction with specific receptors or enzymes.

    Pathways: Modulation of cellular processes (e.g., signal transduction).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Explore other hexahydroquinoline derivatives or oxadiazoles.

Properties

Molecular Formula

C20H16BrN3OS

Molecular Weight

426.3 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H16BrN3OS/c21-12-6-8-13(9-7-12)24-15-3-1-4-16(25)19(15)18(14(11-22)20(24)23)17-5-2-10-26-17/h2,5-10,18H,1,3-4,23H2

InChI Key

RUXJZDXAYJDAKT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=CS4)C(=O)C1

Origin of Product

United States

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